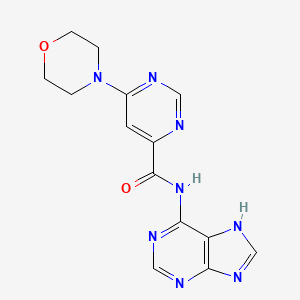

6-morpholino-N-(9H-purin-6-yl)pyrimidine-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“6-morpholino-N-(9H-purin-6-yl)pyrimidine-4-carboxamide”, also known as PHA-767491, is a potent and selective inhibitor of checkpoint kinase 1 (CHK1). It belongs to the class of organic compounds known as 6-alkylaminopurines, which are compounds that contain an alkylamine group attached at the 6-position of a purine . The purine is a bicyclic aromatic compound made up of a pyrimidine ring fused to an imidazole ring .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . A ligand-based and target-based rational drug design strategy was employed to build a virtual library of new compounds . A known active scaffold was used as a molecular base to design new derivatives . After modelling studies, a synthetic approach to generate selective ligands was developed and applied in synthesising a set of derivatives that were obtained in good to excellent yield .Wissenschaftliche Forschungsanwendungen

Cancer Research

This compound has been used in cancer research, particularly in the study of the phosphatidylinositol-3 kinase (PI3K) pathway . This pathway is one of the most frequently activated pathogenic signalling cascades in a wide variety of cancers . The compound has been used in the design of new derivatives that act as selective inhibitors for the PI3Kα and PI3Kγ targets .

Antitumor Activity

The compound has demonstrated antitumor activity, particularly against human leukemia cells . It has been observed to induce apoptosis, disrupt mitochondrial potential, and cause an accumulation of reactive oxygen species (ROS) in treated K562 cells .

Inhibition of Checkpoint Kinase 1 (CHK1)

The compound, also known as PHA-767491, is a potent and selective inhibitor of checkpoint kinase 1 (CHK1). CHK1 is a protein kinase that plays a crucial role in the DNA damage response pathway, making it a potential target for cancer therapy.

Drug Design and Synthesis

The compound has been used as a molecular base in the design and synthesis of new derivatives . A synthetic approach to generate selective ligands was developed and applied in synthesising a set of derivatives that were obtained in good to excellent yield .

Study of Akt/HIF Pathway

Both derivatives of the compound exhibited increased expression of Akt and CA IX genes, suggesting activation of the Akt/HIF pathway . This pathway is involved in cellular survival and adaptation to hypoxia, a condition often found in solid tumors .

Antimicrobial, Antioxidant and Anti-inflammatory Activities

A series of novel N‐9 substituted 6‐morpholino‐9H‐purine derivatives were designed and synthesized, and these compounds were screened for in vitro antimicrobial, antioxidant and anti-inflammatory activities .

Wirkmechanismus

Target of Action

The primary targets of 6-morpholino-N-(9H-purin-6-yl)pyrimidine-4-carboxamide, also known as PHA-767491, are the adenosine receptors . These receptors, namely A1, A2A, A2B, and A3, belong to the G protein-coupled receptor (GPCR) superfamily . They are widely recognized as attractive targets for the design and development of new therapeutic agents against different clinical disorders .

Mode of Action

This compound shows potent antagonism at A1, A3, dual A1/A2A, A1/A2B, or A1/A3 adenosine receptors . It is a potent and selective inhibitor of checkpoint kinase 1 (CHK1) . The inhibition of these targets results in changes in cellular processes, leading to potential therapeutic effects.

Biochemical Pathways

The compound’s action on adenosine receptors and CHK1 affects various biochemical pathways. For instance, the phosphatidylinositol-3 kinase (PI3K) pathway, one of the most frequently activated pathogenic signalling cascades in a wide variety of cancers, is influenced by this compound .

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to its antagonistic effects on adenosine receptors and inhibitory effects on CHK1 . These effects can lead to changes in cellular signaling and potentially contribute to therapeutic outcomes.

Eigenschaften

IUPAC Name |

6-morpholin-4-yl-N-(7H-purin-6-yl)pyrimidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N8O2/c23-14(21-13-11-12(18-7-17-11)19-8-20-13)9-5-10(16-6-15-9)22-1-3-24-4-2-22/h5-8H,1-4H2,(H2,17,18,19,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWVMRIXWVNMGEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=NC(=C2)C(=O)NC3=NC=NC4=C3NC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N8O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-morpholino-N-(9H-purin-6-yl)pyrimidine-4-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-Fluorophenyl)-4-[[1-(3-fluorophenyl)triazol-4-yl]methyl]pyrazine-2,3-dione](/img/structure/B2848419.png)

![N-[4-cyano-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]benzamide](/img/structure/B2848420.png)

![4-butoxy-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide](/img/structure/B2848428.png)

![(2Z)-2-Cyano-3-[4-(pyrazin-2-yloxy)phenyl]prop-2-enamide](/img/structure/B2848432.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide](/img/structure/B2848433.png)

![2-amino-6-ethyl-4-(3-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2848437.png)

![Methyl 2-[4-(1-benzofuran-2-yl)-2-oxochromen-6-yl]oxyacetate](/img/structure/B2848438.png)